
(S)-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound that features a naphthalene core substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a naphthalene derivative.
Halogenation: Introduction of chlorine and fluorine atoms at specific positions on the naphthalene ring.
Reduction: Reduction of the naphthalene ring to form the tetrahydronaphthalene structure.
Chiral Resolution: Separation of the (S)-enantiomer from the racemic mixture using chiral chromatography or other resolution techniques.
Amination: Introduction of the amine group at the 1-position of the tetrahydronaphthalene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and reduction processes, followed by efficient chiral resolution techniques to obtain the desired (S)-enantiomer in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can further modify the tetrahydronaphthalene ring.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the oxidizing agent and conditions.
Reduction Products: Further reduced forms of the tetrahydronaphthalene ring.
Substitution Products: Compounds with different functional groups replacing the halogen atoms.
Scientific Research Applications
(S)-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of chiral amines with biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
®-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound with different chiral properties.
5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol: A similar compound with a hydroxyl group instead of an amine group.
5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-carboxylic acid: A carboxylic acid derivative of the compound.
Uniqueness: (S)-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific chiral configuration and the presence of both chlorine and fluorine atoms, which can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C10H11ClFN |
|---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
(1S)-5-chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11ClFN/c11-9-5-6(12)4-8-7(9)2-1-3-10(8)13/h4-5,10H,1-3,13H2/t10-/m0/s1 |
InChI Key |
GZQXDQBJQARTAR-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C(=CC(=C2)F)Cl)N |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=C2)F)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


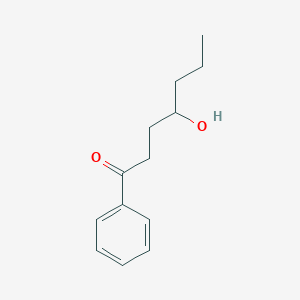

![4-Methoxyfuro[3,2-C]quinoline](/img/structure/B11898750.png)
![4-(Difluoromethoxy)benzo[d]oxazol-2-ol](/img/structure/B11898751.png)
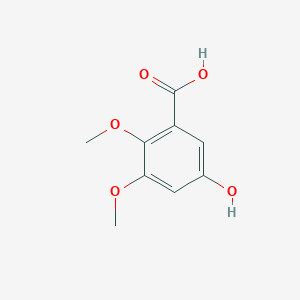

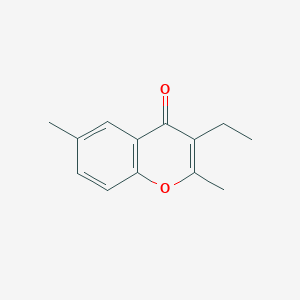
![1-(Methylsulfonyl)-1,7-diazaspiro[4.4]nonane](/img/structure/B11898771.png)


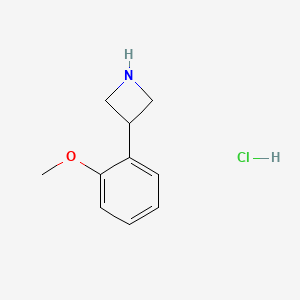

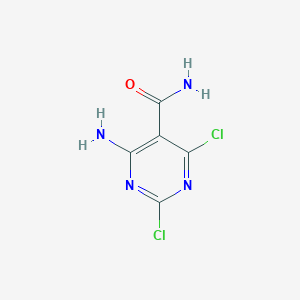
![((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine](/img/structure/B11898829.png)
